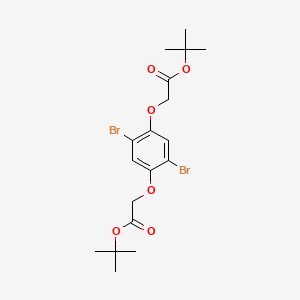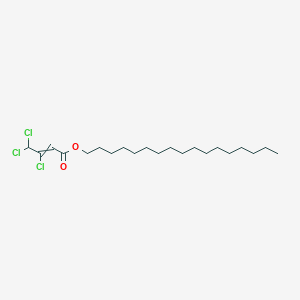
Heptadecyl 3,4,4-trichlorobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecyl 3,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C21H37Cl3O2. It is known for its unique structure, which includes a heptadecyl chain and a trichlorobutenoate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 3,4,4-trichlorobut-2-enoate typically involves the esterification of heptadecanol with 3,4,4-trichlorobut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
化学反応の分析
Types of Reactions
Heptadecyl 3,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichlorobutenoate group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Heptadecyl 3,4,4-trichlorobut-2-enoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of heptadecyl 3,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The trichlorobutenoate group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Heptadecyl 3,4,4-trichlorobut-2-enoate: Unique due to its specific trichlorobutenoate group.
Heptadecyl 3,4-dichlorobut-2-enoate: Similar structure but with fewer chlorine atoms.
Heptadecyl 3,4,4-tribromobut-2-enoate: Bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
This compound is unique due to its specific combination of a long heptadecyl chain and a highly chlorinated butenoate group. This structure imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
654646-28-3 |
|---|---|
分子式 |
C21H37Cl3O2 |
分子量 |
427.9 g/mol |
IUPAC名 |
heptadecyl 3,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C21H37Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-20(25)18-19(22)21(23)24/h18,21H,2-17H2,1H3 |
InChIキー |
YPYYXMYYNPKABG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C=C(C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



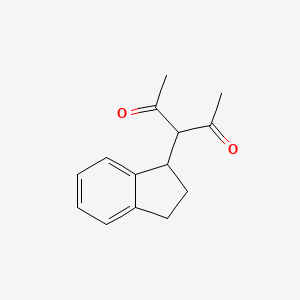
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)


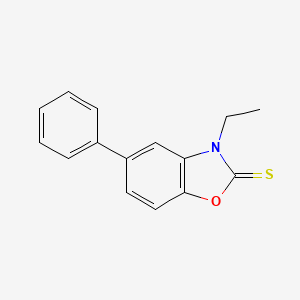
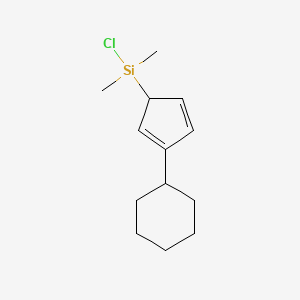
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
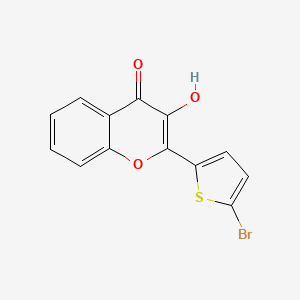
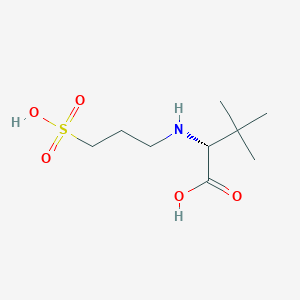
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)

